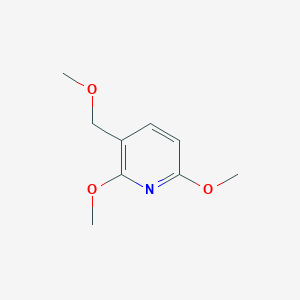
3-氨基-4-(吡咯烷-1-基)苯甲酸甲酯
描述
“Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate” is a powder . It has a molecular weight of 220.27 . The compound is stored at room temperature .科学研究应用
超支化芳香族聚酰胺的合成
3-氨基-4-(吡咯烷-1-基)苯甲酸甲酯衍生物已用于超支化芳香族聚酰胺的合成,表现出显著的溶解性和分子量特性。这些聚酰胺由于其固有的粘度和溶解性特性而在材料科学中具有潜在应用,使其适用于各种工业应用 (杨、杨、柿本,1999).
吡啶亚氨基取代氨基苯甲酸的三有机锡酯
该化合物参与了吡啶亚氨基取代氨基苯甲酸的三有机锡酯的合成和结构研究,探索了它们的理化性质。这些研究对于理解化合物与金属中心的配位至关重要,这既影响金属的光物理性质,也影响配体的构象和分子间相互作用,可能导致催化和材料科学中的应用 (Tzimopoulos 等人,2010).
抗肿瘤剂的开发
在药理学中,3-氨基-4-(吡咯烷-1-基)苯甲酸甲酯的衍生物已被设计为胸苷酸合成酶和二氢叶酸还原酶的有效双重抑制剂,显示出显着的抗肿瘤活性。这些发现突出了该化合物在开发用于癌症治疗的新型治疗剂中的潜力 (Gangjee 等人,2000).
聚集增强发射特性
还对显示出聚集增强发射 (AEE) 和多刺激响应特性的衍生物进行了研究,表明在光电和传感器技术中具有潜在应用。这些特性对于开发对环境变化(例如 pH 值或机械应力)做出响应的材料至关重要 (Srivastava 等人,2017).
组蛋白脱乙酰酶抑制
3-氨基-4-(吡咯烷-1-基)苯甲酸甲酯衍生物已显示出作为口服活性组蛋白脱乙酰酶抑制剂的潜力,在体内具有显着的抗肿瘤活性。这为该化合物在癌症治疗和表观遗传调控机制研究中开辟了新的途径 (周等人,2008).
安全和危害
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
methyl 3-amino-4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBFGSIPUOKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272051 | |
| Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123986-65-2 | |
| Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123986-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3As,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1643456.png)


![[(3-Methyl-3-azetidinyl)methyl]trifluoroacetamide](/img/structure/B1643486.png)
![Imidazo[1,2-a]pyridine, 7-(chloromethyl)-](/img/structure/B1643496.png)



![Methyl 2-[(E)-ethylideneamino]pyrazole-3-carboxylate](/img/structure/B1643506.png)



